molecular formula C10H11Cl2FN2 B2809675 2-(Chloromethyl)-1-ethyl-5-fluorobenzimidazole;hydrochloride CAS No. 2377031-05-3

2-(Chloromethyl)-1-ethyl-5-fluorobenzimidazole;hydrochloride

Cat. No. B2809675
CAS RN: 2377031-05-3
M. Wt: 249.11
InChI Key: GXYHFEABFQASSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chloromethyl)-1-ethyl-5-fluorobenzimidazole;hydrochloride is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is a benzimidazole derivative that has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Scientific Research Applications

Synthesis and Antitumor Activity

  • Amino acid ester derivatives containing 5-fluorouracil were synthesized using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl), demonstrating inhibitory effects against leukemia HL-60 and liver cancer BEL-7402 (Xiong et al., 2009).

Corrosion Inhibition

  • Imidazobenzimidazole hydrochloride derivatives, including 2-(4-fluorophenyl)-9-R-imidazo[1,2-a]benzimidazole hydrochlorides, were effective inhibitors of acid corrosion in low carbon steel, demonstrating the potential of related compounds in industrial applications (Berezhnaya et al., 2020).

Hydrolysis Reactions

  • The hydrolysis reaction of 2-dichloromethylbenzimidazole and theoretical considerations of its behavior compared to other aromatic dihalides were studied, providing insight into the chemical reactivity and potential applications of similar compounds (Pop et al., 2011).

Synthesis and Characterization for Reduced Toxicity

  • 2-(5-fluorouracil-1-yl-acetamido) acetic acid was synthesized to reduce the toxicity of 5-Fluorouracil, highlighting a potential pathway for creating less toxic therapeutic agents (Xiong Jing, 2010).

Antibacterial Activity

  • Novel 2-chloromethyl-1-h-benzimidazole derivatives were synthesized and screened for antibacterial activity, suggesting potential applications in medical and pharmaceutical fields (Patil et al., 2016).

Synthesis of 2-Arylbenzimidazole Derivatives

  • An efficient approach to the preparation of 2-arylbenzimidazoles was described, involving the reaction of 1-fluoro-2-nitrobenzene with benzamidine hydrochlorides, highlighting the compound's role in synthetic chemistry (Sayahi et al., 2018).

Structural Studies

  • Extensive structural studies on 2-chloromethyl-1H-benzimidazole hydrochloride were conducted, including X-ray crystallography and spectroscopic analysis, showing the importance of these compounds in structural chemistry (Ghani & Mansour, 2012).

Safety and Hazards

The safety data sheet of a compound provides information about its hazards. It appears that compounds with similar structures can cause severe skin burns and eye damage, and can be harmful if swallowed or inhaled .

properties

IUPAC Name

2-(chloromethyl)-1-ethyl-5-fluorobenzimidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFN2.ClH/c1-2-14-9-4-3-7(12)5-8(9)13-10(14)6-11;/h3-5H,2,6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXYHFEABFQASSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)F)N=C1CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.